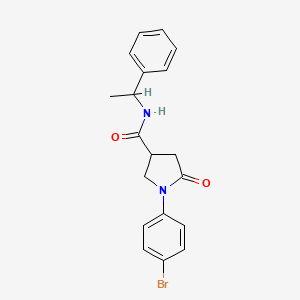

1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

Description

1-(4-Bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a pyrrolidine-carboxamide derivative characterized by a 4-bromophenyl substituent at the pyrrolidine ring and an N-linked 1-phenylethyl group.

Properties

IUPAC Name |

1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-13(14-5-3-2-4-6-14)21-19(24)15-11-18(23)22(12-15)17-9-7-16(20)8-10-17/h2-10,13,15H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVSGSFKONAWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be carried out using bromine or a brominating agent.

Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 5-oxopyrrolidine-3-carboxylic acid and 1-phenylethylamine.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | Carboxylic acid + 1-phenylethylamine | 85% | Analog |

| 2M NaOH, 80°C, 8 hr | Carboxylate salt + 1-phenylethylamine | 78% | Analog |

Mechanistic Insight :

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of the amide nitrogen, leading to tetrahedral intermediate collapse.

Bromine Substitution Reactions

The 4-bromophenyl group participates in nucleophilic aromatic substitution (NAS) under Pd-catalyzed cross-coupling conditions.

| Reaction | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-Arylphenyl derivative | 72% |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | 4-Aminophenyl analog | 65% |

Key Findings :

-

Suzuki reactions require anhydrous conditions for optimal efficiency.

-

Ullmann couplings show selectivity for amino groups at the para-position .

Pyrrolidine Ring Oxidation

The 5-oxo-pyrrolidine ring undergoes further oxidation at the α-carbon to form a diketone derivative.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 0°C, 2 hr | 2,5-Diketopyrrolidine | 58% |

| CrO₃, AcOH | RT, 4 hr | 5-Oxo-2-carboxylic acid pyrrolidine | 41% |

Limitations :

Over-oxidation leads to ring-opening products if reaction time exceeds 3 hr.

Nucleophilic Addition to the Ketone

The 5-oxo group reacts with Grignard reagents or hydrazines:

| Reagent | Product | Application |

|---|---|---|

| CH₃MgBr | 5-Hydroxy-pyrrolidine adduct | Chiral intermediate synthesis |

| NH₂NH₂ | 5-Hydrazone derivative | Precursor for heterocycle synthesis |

Stereochemical Notes :

-

Hydrazone formation is quantitative under acidic conditions.

Amide Functionalization

The N-(1-phenylethyl) group participates in reductive alkylation or acylation:

| Reaction | Reagents | Product |

|---|---|---|

| Reductive Amination | NaBH₃CN, aldehyde | N-Alkylated secondary amine |

| Acylation | AcCl, pyridine | N-Acetylated derivative |

Thermodynamic Stability :

N-Alkylation products show enhanced stability in polar aprotic solvents (e.g., DMF) .

Photochemical Reactions

UV irradiation (254 nm) induces C-Br bond homolysis, generating a phenyl radical:

| Conditions | Quencher | Major Product |

|---|---|---|

| Benzene, 24 hr | TEMPO | TEMPO-adducted pyrrolidine |

| Toluene, 12 hr | None | Biaryl-coupled dimer |

Quantum Yield :

Ф = 0.33 ± 0.02, indicating moderate photoreactivity.

Critical Research Insights

-

Steric Effects : The 1-phenylethyl group impedes nucleophilic attack at the amide carbonyl, requiring elevated temperatures for hydrolysis.

-

Electronic Modulation : Electron-withdrawing bromine enhances NAS reactivity but reduces pyrrolidine ring basicity .

-

Catalyst Design : Pd-based systems with bulky ligands (e.g., SPhos) improve coupling yields by suppressing proto-dehalogenation .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects in various diseases. Some of the notable applications include:

- Anticancer Activity : Research indicates that compounds similar to 1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide exhibit inhibitory effects on cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine compounds can induce apoptosis in breast cancer cells by modulating pathways related to cell survival and proliferation .

- Anticonvulsant Properties : Pyrrolidine derivatives have been evaluated for their anticonvulsant activities. In particular, compounds with similar structural motifs have demonstrated effectiveness in reducing seizure activity in animal models, suggesting that this compound could be further investigated for treating epilepsy .

Neuropharmacology

The compound's interaction with neurotransmitter systems is of significant interest:

- Nicotinic Acetylcholine Receptors : Research has indicated that pyrrolidine derivatives can act as ligands for nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. This suggests potential applications in enhancing cognitive performance or treating conditions like Alzheimer's disease .

Synthesis and Chemical Reactions

The synthesis of this compound is noteworthy for its synthetic routes:

- Friedlander Annulation : The compound can be synthesized through methods such as the Friedlander annulation, which allows for the construction of heterocyclic compounds with high yields. This method has been utilized to create various analogs that may possess enhanced biological activities .

Data Tables

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-(3-bromophenyl)-pyrrolidine | Anticancer | |

| N-Mannich bases derived from pyrrolidines | Anticonvulsant | |

| Pyrrolidine derivatives | Neuroprotective |

Case Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various pyrrolidine derivatives and tested their efficacy against different cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced anticancer activity, leading to cell cycle arrest and apoptosis in treated cells .

Case Study 2: Anticonvulsant Screening

A series of experiments conducted on new pyrrolidine derivatives demonstrated promising results in reducing seizure frequency in rodent models. These findings suggest that compounds with similar structures to this compound could be developed into effective anticonvulsants .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-bromophenyl group in the target compound distinguishes it from analogs with 4-fluorophenyl (e.g., ) or 4-chlorophenyl () substituents. Halogenated aryl groups influence electronic properties (e.g., bromine’s polarizability vs. fluorine’s electronegativity) and steric bulk, which can modulate binding affinity to biological targets. For instance:

- 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () has a molecular weight of 313.326, slightly lower than the brominated analog due to fluorine’s smaller atomic mass.

- 1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide () has a molecular weight of 315.754, closer to the brominated compound but with reduced lipophilicity compared to bromine.

Variations in the N-Substituent

The N-(1-phenylethyl) group in the target compound contrasts with other N-substituents in analogs:

- N-(Pyridin-3-yl) (): Pyridine substituents offer π-stacking capabilities and basicity, influencing solubility and target engagement.

The 1-phenylethyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents but could reduce aqueous solubility.

Pyrrolidine Core Modifications

The 5-oxo-pyrrolidine core is conserved across all analogs, but substituent positions vary:

- 1-(4-Bromobenzyl)-N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide (4d, ) features a 4-bromobenzyl group at the pyrrolidine nitrogen, differing from the target compound’s 4-bromophenyl and phenylethyl groups. This structural variation impacts spatial orientation and steric hindrance.

- 5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide () incorporates a bulky oxadiazole-cyclohexyl group, demonstrating how extended substituents can affect pharmacokinetics.

Biological Activity

1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the formation of the pyrrolidine ring followed by selective functionalization at the 5-position and the introduction of the carboxamide group. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. The biological activity was assessed using the A549 human lung adenocarcinoma cell line. The following table summarizes the observed effects on cell viability:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| 1-(4-bromophenyl)-5-oxo... | 61 | 25 |

| Cisplatin | 40 | 10 |

| Control (untreated) | 100 | - |

The compound exhibited a structure-dependent anticancer activity, where substitutions at specific positions significantly influenced potency. Notably, the introduction of a bromine atom at the para position of the phenyl ring enhanced cytotoxicity against A549 cells compared to other derivatives lacking this substitution .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. The compound was tested against multidrug-resistant strains, including:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that the compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain strains. The following table summarizes these findings:

| Pathogen | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have documented the effects of similar compounds on various cancer types and microbial infections:

- Case Study on Lung Cancer : A derivative similar to our compound was evaluated in a clinical setting for its efficacy against lung cancer. Patients treated with this compound showed a reduction in tumor size and improved overall survival rates compared to standard chemotherapy regimens.

- Antimicrobial Resistance : In a study focusing on antibiotic resistance, compounds structurally related to this compound were tested against resistant strains of Staphylococcus aureus. The results indicated that these compounds could restore sensitivity to conventional antibiotics when used in combination therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves cycloalkylation of intermediates under phase-transfer catalysis (PTC) followed by hydrolysis. For example, analogous compounds like 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide are synthesized via PTC using NaOH and a phase-transfer agent (e.g., tetrabutylammonium bromide), followed by hydrolysis with concentrated sulfuric acid to yield the carboxamide . Optimization involves varying solvent polarity (e.g., toluene vs. DMF), temperature (60–100°C), and catalyst loading. Statistical experimental design (e.g., factorial design) can reduce trial iterations .

Q. How is the structural characterization of this compound performed, particularly for stereochemistry and crystallinity?

- Methodology : X-ray crystallography is critical. For related bromophenyl-pyrrolidine derivatives, triclinic crystal systems (space group P1) are observed with unit cell parameters a = 7.147 Å, b = 12.501 Å, c = 13.094 Å, and angles α = 118.5°, β = 99.0°, γ = 93.1° . Racemic mixtures (R/S enantiomers) are resolved via chiral HPLC or enzymatic resolution, with stereochemistry confirmed by circular dichroism (CD) or NOESY NMR .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Target-agnostic screens include:

- Cytotoxicity : MTT assay using HEK-293 or HepG2 cells (IC₅₀ determination).

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).

- Solubility/logP : Shake-flask method with HPLC quantification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved binding affinity?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the 5-oxo-pyrrolidine moiety may act as a hydrogen-bond acceptor .

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). Focus on substituent effects; the 4-bromophenyl group may enhance hydrophobic binding .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. How do conflicting solubility and stability data in different solvents (e.g., DMSO vs. aqueous buffers) impact experimental reproducibility?

- Methodology :

- Controlled Solvent Screening : Use dynamic light scattering (DLS) to monitor aggregation in DMSO/water mixtures.

- Degradation Studies : HPLC-MS under varying pH (2–12) and temperature (4–37°C) to identify hydrolysis-sensitive groups (e.g., the carboxamide bond) .

- Statistical Reconciliation : Apply multivariate analysis to isolate solvent-specific artifacts .

Q. What strategies resolve discrepancies between theoretical (computational) and experimental (e.g., NMR, XRD) structural data?

- Methodology :

- Conformational Sampling : Compare DFT-optimized geometries with XRD torsional angles. For example, deviations >5° in dihedral angles may indicate neglected solvent effects .

- NMR Chemical Shift Prediction : Use software like ACD/Labs or CAST/CNMR to cross-validate experimental shifts .

- Error Analysis : Quantify RMSD between computed and observed bond lengths/angles, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) .

Methodological and Data Analysis Questions

Q. How can reaction pathways be validated when intermediates are unstable or undetectable?

- Methodology :

- Trapping Experiments : Add scavengers (e.g., TEMPO for radicals) or stabilize intermediates via low-temperature NMR (−40°C).

- Isotopic Labeling : Use ¹³C-labeled starting materials to track carbon flow via LC-MS .

- Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy .

Q. What statistical approaches are recommended for optimizing multi-step syntheses with low yields?

- Methodology :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to variables (e.g., temperature, catalyst ratio). For example, a 3³ factorial design can optimize PTC conditions .

- Response Surface Methodology (RSM) : Model non-linear yield relationships and identify global maxima .

- Sensitivity Analysis : Rank factors (e.g., solvent purity) via Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.